molecular formula C22H28N8O+2 B12502413 1,1'-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium)

1,1'-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium)

Cat. No.: B12502413
M. Wt: 420.5 g/mol
InChI Key: CIKLTFHYQPWHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features two tetrazolium rings connected by an oxydibenzene moiety, with tert-butyl groups attached to the tetrazolium rings.

Properties

Molecular Formula

C22H28N8O+2

Molecular Weight

420.5 g/mol

IUPAC Name

3-tert-butyl-1-[4-[4-(3-tert-butyltetrazol-1-ium-1-yl)phenoxy]phenyl]tetrazol-1-ium

InChI

InChI=1S/C22H28N8O/c1-21(2,3)29-23-15-27(25-29)17-7-11-19(12-8-17)31-20-13-9-18(10-14-20)28-16-24-30(26-28)22(4,5)6/h7-16H,1-6H3/q+2

InChI Key

CIKLTFHYQPWHSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1N=C[N+](=N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+]4=NN(N=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of verdazyl radicals, which are important in various chemical reactions and studies.

    Biology: Employed in cell viability assays (e.g., MTT assay) to evaluate the cytotoxicity of compounds.

    Medicine: Investigated for its potential antiviral, antifungal, and anticancer properties.

    Industry: Used in the development of new materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) involves its ability to form stable radicals and interact with various molecular targets. The tetrazolium rings can undergo redox reactions, leading to the formation of verdazyl radicals. These radicals can interact with biological molecules, leading to various biological effects. The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) is unique due to its tetrazolium rings, which confer specific redox properties and the ability to form stable radicals. This makes it particularly useful in applications requiring stable radical formation and redox activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.